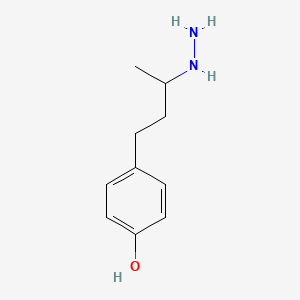

4-(3-Hydrazinylbutyl)phenol

Description

Background and Significance of Hydrazinylphenol Derivatives in Chemical Research

Hydrazinylphenol derivatives are a class of organic compounds that feature both a hydroxyl group attached to a benzene (B151609) ring (a phenol) and a hydrazine (B178648) (-NHNH2) or substituted hydrazine group. This combination of functional groups imparts a rich chemical reactivity and a diverse range of potential applications, making them a subject of ongoing interest in chemical research.

The significance of hydrazinylphenol derivatives stems from several key aspects:

Pharmacological Potential: Both phenol (B47542) and hydrazine moieties are found in numerous biologically active compounds. Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. nih.govnih.gov Hydrazine derivatives, on the other hand, have been investigated for a wide array of medicinal applications, including their use as precursors to pharmaceuticals. wikipedia.orgscirp.org The combination of these two functionalities in a single molecule can lead to novel therapeutic agents with unique mechanisms of action.

Synthetic Versatility: The phenol group can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic ring. libguides.comlibretexts.orgchemguide.co.uk The hydroxyl group itself can also be a site for further chemical modification. libguides.com The hydrazine group is a potent nucleophile and can react with carbonyl compounds to form hydrazones, a reaction crucial in many synthetic pathways. wikipedia.orgfiveable.me This dual reactivity makes hydrazinylphenol derivatives valuable intermediates in the synthesis of more complex molecules.

Coordination Chemistry: The nitrogen atoms of the hydrazine group can act as ligands, coordinating with metal ions to form stable complexes. The presence of the phenolic hydroxyl group can further influence the coordination properties of the molecule. This has implications for the development of new catalysts and materials with specific electronic and magnetic properties.

Historical Perspectives on the Synthesis and Reactivity of Related Hydrazine and Phenol Compounds

The study of 4-(3-Hydrazinylbutyl)phenol is built upon a long history of research into its constituent functional groups: phenols and hydrazines.

Phenol Chemistry: The chemistry of phenol (C6H5OH) has been a cornerstone of organic chemistry since the 19th century. numberanalytics.com Early research focused on its acidic nature and its reactivity in electrophilic aromatic substitution reactions. numberanalytics.comwikipedia.org The hydroxyl group strongly activates the benzene ring, directing incoming electrophiles to the ortho and para positions. libretexts.orgchemguide.co.uk This property has been extensively exploited for the synthesis of a vast array of substituted phenols. oregonstate.edubeilstein-journals.org The oxidation of phenols to form quinones is another well-established area of study. libretexts.org

Hydrazine Chemistry: Hydrazine (N2H4) was first isolated in the late 19th century. wikipedia.org Its derivatives quickly became important reagents in organic synthesis. researchgate.net One of the most famous applications of hydrazine is the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. wikipedia.orgorganic-chemistry.org Hydrazine's nucleophilicity makes it a key reagent for the formation of hydrazones and other nitrogen-containing heterocycles. fiveable.meorganic-chemistry.org The synthesis of hydrazine derivatives has been a continuous area of development, with new methods constantly being explored to create substituted hydrazines with tailored properties. organic-chemistry.orgjocpr.com

The synthesis of a molecule like this compound would likely involve a multi-step process, drawing upon established reactions from both phenol and hydrazine chemistry. For instance, a possible route could involve the Friedel-Crafts acylation of phenol or a protected phenol, followed by a series of reductions and the introduction of the hydrazine moiety.

Scope and Research Objectives for this compound Investigations

Given the limited specific literature on this compound, the scope of future research would likely be exploratory, aiming to characterize its fundamental properties and potential applications. Key research objectives could include:

Synthesis and Characterization: Developing an efficient and scalable synthesis route for this compound would be a primary objective. This would involve a detailed investigation of reaction conditions and purification methods. Full characterization of the compound using modern analytical techniques such as NMR, IR, and mass spectrometry would be essential to confirm its structure and purity.

Reactivity Studies: A systematic investigation of the reactivity of both the phenolic and hydrazinyl moieties within the molecule would be crucial. This could include studying its acidity, its behavior in electrophilic substitution reactions, its oxidation potential, and its reactivity towards carbonyl compounds to form hydrazones.

Biological Screening: Based on the known biological activities of related phenol and hydrazine compounds, it would be logical to screen this compound for various biological activities. This could include assays for antioxidant, antimicrobial, or other pharmacological properties.

Material Science Applications: Investigating the potential of this compound as a building block for new polymers or as a ligand in coordination chemistry could open up new avenues for material science research. The ability of the hydrazine group to form complexes with metals could be of particular interest.

Data Tables

Table 1: General Properties of Phenol and Hydrazine

| Property | Phenol | Hydrazine |

| Formula | C₆H₅OH | N₂H₄ |

| Molar Mass | 94.11 g/mol | 32.05 g/mol |

| Appearance | White crystalline solid | Colorless, fuming oily liquid |

| Boiling Point | 181.7 °C | 113.5 °C |

| Acidity (pKa) | ~10 | ~8.1 (for N₂H₅⁺) |

| Key Reactivity | Electrophilic aromatic substitution, Oxidation | Nucleophilic addition, Reduction |

Structure

3D Structure

Properties

CAS No. |

1016704-03-2 |

|---|---|

Molecular Formula |

C10H16N2O |

Molecular Weight |

180.25 g/mol |

IUPAC Name |

4-(3-hydrazinylbutyl)phenol |

InChI |

InChI=1S/C10H16N2O/c1-8(12-11)2-3-9-4-6-10(13)7-5-9/h4-8,12-13H,2-3,11H2,1H3 |

InChI Key |

LYSQFCFHBIYJII-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NN |

Origin of Product |

United States |

Strategic Synthetic Methodologies and Advanced Approaches to 4 3 Hydrazinylbutyl Phenol

Retrosynthetic Analysis of the 4-(3-Hydrazinylbutyl)phenol Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. airitilibrary.comsemanticscholar.org For this compound, the analysis begins by identifying the key chemical bonds that can be disconnected to reveal plausible precursors.

The primary disconnections for the this compound scaffold are typically at the C-N bond of the hydrazinyl group and the C-C bonds of the butyl chain. amazonaws.com A logical retrosynthetic pathway would involve the following key steps:

C-N Bond Disconnection: The hydrazinyl group can be introduced late in the synthesis. This disconnection reveals a precursor with a suitable leaving group at the C3 position of the butyl chain, such as a halide or a sulfonate ester, and a hydrazine (B178648) equivalent.

C-C Bond Disconnection: The butyl chain attached to the phenol (B47542) ring can be disconnected at various points. A common strategy is to disconnect the bond between the first and second carbon of the butyl chain, leading to a phenethyl derivative and a two-carbon synthon. Alternatively, a disconnection at the benzylic position suggests a precursor like 4-hydroxyacetophenone, which can then be elaborated. amazonaws.com

Functional Group Interconversion (FGI): Throughout the retrosynthesis, functional group interconversions are considered to facilitate the key bond-forming reactions. For instance, a ketone can be a precursor to an alcohol, which can then be converted to a leaving group for the introduction of the hydrazinyl moiety. ias.ac.in

This analysis provides a roadmap for the forward synthesis, highlighting the key transformations and potential challenges, such as chemoselectivity and stereocontrol. amazonaws.com

Advanced Synthetic Routes for the Preparation of this compound

Building upon the insights from retrosynthetic analysis, several advanced synthetic routes can be devised to construct the this compound molecule efficiently.

The construction of the functionalized butyl chain attached to the phenol ring is a critical aspect of the synthesis. Various established and modern organic reactions can be employed for this purpose.

Friedel-Crafts Acylation/Alkylation: A common starting point is the Friedel-Crafts acylation of phenol or a protected phenol with a four-carbon acyl halide or anhydride, followed by reduction of the resulting ketone. iitm.ac.in Alternatively, Friedel-Crafts alkylation can be used, though it is often prone to polysubstitution and rearrangement. ijarse.com

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki or Heck reaction, offer powerful methods for C-C bond formation. For example, a protected 4-halophenol could be coupled with a suitable four-carbon organoboron or alkene partner.

Grignard and Organolithium Reactions: The addition of a Grignard or organolithium reagent to a protected 4-hydroxybenzaldehyde (B117250) or related electrophile can be used to install the butyl chain.

Chain Elongation from Phenolic Precursors: Starting with a simpler phenolic compound like 4-vinylphenol, the butyl chain can be constructed through sequential reactions such as hydroboration-oxidation followed by further carbon-carbon bond-forming reactions. nih.gov

The choice of strategy depends on the availability of starting materials, desired regioselectivity, and compatibility with other functional groups.

The introduction of the hydrazinyl group is a key step that requires careful consideration of the reagents and reaction conditions.

Nucleophilic Substitution: A common method involves the reaction of a precursor bearing a good leaving group (e.g., a bromide or tosylate) at the C3 position of the butyl chain with hydrazine hydrate (B1144303) or a protected hydrazine derivative. mdpi.com

Reductive Amination: An alternative approach is the reductive amination of a ketone at the C3 position with hydrazine. This method can directly form the C-N bond.

From Thiazole Derivatives: Some synthetic strategies involve the formation of heterocyclic intermediates, such as thiazoles, which can then be converted to hydrazinyl derivatives. researchgate.nettandfonline.comnih.govnih.gov

Use of Hydrazones: The reaction can proceed through the formation of a hydrazone, which is then reduced to the desired hydrazine. organic-chemistry.org

The phenolic hydroxyl group is acidic and nucleophilic, which can interfere with many of the reactions required to construct the rest of the molecule. uchicago.edu Therefore, its protection is often a crucial step in a multi-step synthesis. wikipedia.org

A variety of protecting groups are available for phenols, and the choice depends on the stability of the protecting group to the subsequent reaction conditions and the ease of its removal. slideshare.net

| Protecting Group | Protection Conditions | Deprotection Conditions |

| Methyl Ether | Methyl iodide, K2CO3 | BBr3, HBr |

| Benzyl (B1604629) Ether | Benzyl bromide, K2CO3 | H2, Pd/C |

| Silyl (B83357) Ethers (e.g., TBDMS) | TBDMSCl, Imidazole | TBAF, HF |

| Acetate Ester | Acetic anhydride, Pyridine | NaOH, H2O |

| tert-Butyl Ether | Isobutylene, H+ | Trifluoroacetic acid |

Interactive Data Table: Common Phenolic Protecting Groups

The selection of an appropriate protecting group is guided by the principle of "orthogonal protection," which allows for the selective removal of one protecting group in the presence of others. wikipedia.org For instance, a benzyl ether can be removed by hydrogenolysis without affecting a silyl ether, which is cleaved by fluoride (B91410) ions.

Stereoselective Synthesis of this compound and its Chiral Derivatives

The C3 position of the butyl chain in this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure or enriched forms of this compound requires stereoselective methods.

Chiral Auxiliaries: One approach involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. nih.gov The auxiliary is then removed after the desired stereocenter has been established.

Asymmetric Catalysis: The use of chiral catalysts can promote the formation of one enantiomer over the other. For example, asymmetric hydrogenation of a ketone precursor using a chiral metal-ligand complex can produce a chiral alcohol, which can then be converted to the chiral hydrazine.

Chiral Pool Synthesis: This strategy utilizes readily available enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, to construct the chiral center. rsc.org

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

The development of stereoselective syntheses is crucial for pharmaceutical applications, where the biological activity of a molecule is often dependent on its stereochemistry. nih.govlookchem.comsemanticscholar.org

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of this compound can lead to more environmentally friendly and sustainable manufacturing processes. mdpi.combeilstein-journals.orgnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, ethanol, or supercritical fluids. tandfonline.comresearchgate.net The oxidative polymerization of phenol in water is an example of a greener approach in phenol chemistry. tandfonline.comresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. mdpi.com

Catalysis: The use of catalytic reagents in small amounts is superior to stoichiometric reagents. mdpi.com This includes the use of biocatalysts (enzymes) and heterogeneous catalysts that can be easily recovered and reused. acs.org

Renewable Feedstocks: Exploring the use of renewable starting materials derived from biomass to synthesize the phenolic scaffold or other parts of the molecule. rsc.orgresearchgate.net

By incorporating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign. rsc.org

Reactivity and Mechanistic Studies of 4 3 Hydrazinylbutyl Phenol

Electrophilic and Nucleophilic Reactivity of the Hydrazinyl Group

The hydrazinyl group (-NHNH₂) in 4-(3-Hydrazinylbutyl)phenol is characterized by the presence of two nitrogen atoms, each with a lone pair of electrons. This makes the group a potent nucleophile. The terminal nitrogen atom is generally more nucleophilic and is the primary site of reaction with electrophiles. nih.gov

A hallmark reaction of the hydrazinyl group is its condensation with carbonyl compounds. It readily reacts with aldehydes and ketones under mildly acidic conditions to form stable hydrazone derivatives. researchgate.net This reaction proceeds via a well-known addition-elimination mechanism, where the nucleophilic nitrogen attacks the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone. researchgate.net

The hydrazinyl moiety can also undergo acylation with acyl chlorides or anhydrides to form hydrazides. Furthermore, the nitrogen atoms can be alkylated by alkyl halides. Due to its oxidizable nature, the hydrazinyl group can act as a reducing agent. In the presence of oxidizing agents, it can be converted to other nitrogen-containing functionalities. For instance, aryl hydrazines can be oxidized to generate aryl radicals, which can then participate in various C-C bond-forming reactions. acs.org

Table 1: Representative Reactions of the Hydrazinyl Group

| Reaction Type | Electrophile | Product Class | General Conditions |

|---|---|---|---|

| Hydrazone Formation | Aldehydes, Ketones | Hydrazones | Mild acid (e.g., acetic acid) |

| Acylation | Acyl Halides, Anhydrides | Hydrazides | Base (e.g., pyridine) |

| Alkylation | Alkyl Halides | Alkylated Hydrazines | Base (e.g., K₂CO₃) |

| Oxidation | Oxidizing Agents (e.g., I₂, air) | Aryl Radicals, Diazenes | Catalytic Iodine, Air acs.org |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group and the attached benzene (B151609) ring are major sites of reactivity in this compound. The -OH group itself is acidic and can be deprotonated by a base to form a more nucleophilic phenoxide ion. This anion readily participates in Williamson ether synthesis with alkyl halides to form ethers and in esterification with acyl chlorides or anhydrides to produce esters. ambeed.comnih.gov

The hydroxyl group is also a strongly activating, ortho- and para-directing substituent for electrophilic aromatic substitution reactions. libretexts.orglibretexts.org This high reactivity means that reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation proceed readily, often under milder conditions than those required for benzene. mlsu.ac.in For instance, reaction with an aqueous solution of bromine can lead to polybromination of the ring. mlsu.ac.in To achieve monosubstitution, less polar solvents and controlled conditions are necessary. mlsu.ac.in Oxidation of the phenol (B47542) moiety can lead to the formation of quinones, which are important compounds due to their redox properties. libretexts.orglibretexts.org

Table 2: Key Reactions of the Phenolic Moiety

| Reaction Type | Reagent(s) | Product Type | Position of Substitution |

|---|---|---|---|

| Williamson Ether Synthesis | Base (e.g., NaOH), Alkyl Halide | Ether | O-alkylation |

| Esterification | Acyl Halide, Base | Ester | O-acylation |

| Nitration | Dilute HNO₃ | Nitrophenol | Ortho, Para |

| Halogenation | Br₂ in CS₂ | Bromophenol | Ortho, Para |

| Sulfonation | H₂SO₄ (conc.) | Hydroxybenzenesulfonic acid | Ortho (low temp), Para (high temp) mlsu.ac.in |

| Friedel-Crafts Alkylation | Alkyl Halide, Lewis Acid | Alkylphenol | Ortho, Para |

| Oxidation | Fremy's Salt, Na₂Cr₂O₇ | Benzoquinone | N/A |

Intramolecular Cyclization and Rearrangement Pathways

The presence of both a nucleophilic hydrazinyl group and an electrophilic aromatic ring within the same molecule, connected by a four-carbon chain, opens the possibility for intramolecular cyclization. Such reactions can lead to the formation of novel heterocyclic structures. For example, under conditions that activate the phenolic ring towards nucleophilic attack or after conversion of the hydroxyl group into a suitable leaving group, the terminal nitrogen of the hydrazinyl moiety could attack an ortho or para position to form a nitrogen-containing ring system. Palladium(II)-catalyzed intramolecular alkene hydrofunctionalization is a known method for forming five- and six-membered heterocycles, suggesting that similar metal-catalyzed pathways could be explored for cyclization. rsc.org

Another potential pathway involves the intramolecular oxidative cyclization, where a C-O or C-N bond is formed between different parts of the molecule under oxidative conditions. researchgate.net For instance, an intramolecular Michael addition could be envisioned if the aromatic ring is first functionalized with an appropriate electron-withdrawing group. researchgate.net

Arylhydrazines are also known to undergo rearrangement reactions. Under specific conditions, such as treatment with strong acids or upon generation of radical intermediates, 1,3-sigmatropic rearrangements have been observed in related systems. chemrevlett.com These pathways could lead to constitutional isomers of this compound.

Reaction Kinetics and Thermodynamic Considerations in Derivatization

The derivatization of this compound involves two primary reaction sites, and the kinetics and thermodynamics of each are distinct.

Hydrazinyl Group Derivatization: The reaction of the hydrazinyl group with carbonyls to form hydrazones is typically rapid and often complete within minutes to an hour at temperatures ranging from 25 to 75 °C. nih.gov The reaction rate is pH-dependent, with mild acid catalysis generally accelerating the dehydration step. The formation of the C=N bond is thermodynamically favorable due to the concurrent formation of a stable water molecule. researchgate.net Kinetic studies on hydrazine-based derivatization show that reaction times and temperatures are key parameters to optimize for maximum yield. nih.govnih.gov

Phenolic Hydroxyl Group Derivatization: Reactions at the phenolic hydroxyl, such as silylation for GC-MS analysis, proceed via an Sₙ2 mechanism. researchgate.net The rate is influenced by the steric hindrance around the hydroxyl group and the nature of the derivatizing agent. Deprotonation to the phenoxide significantly enhances the reaction rate for etherification and esterification due to the increased nucleophilicity of the oxygen atom. nih.gov Thermodynamically, the O-H bond in phenols has a bond dissociation energy (BDE) that is lower than in alcohols, making hydrogen atom abstraction more favorable. acs.org This influences the thermodynamics of oxidation reactions. The enthalpy of reaction for various phenol derivatizations is a key factor in determining product stability. nist.govnist.gov

Table 3: Representative Kinetic and Thermodynamic Data for Functional Group Reactions

| Functional Group | Reaction | Parameter | Typical Value/Observation |

|---|---|---|---|

| Hydrazinyl | Hydrazone formation with aldehydes | Reaction Time | 5-75 minutes nih.gov |

| Hydrazinyl | Hydrazone formation with aldehydes | Optimal Temperature | 60 °C nih.gov |

| Phenolic | O–H Bond Dissociation Enthalpy | ΔH (298 K) | ~362-375 kJ/mol |

| Phenolic | Silylation with MTBSTFA | Mechanism | Sₙ2 substitution researchgate.net |

| Phenolic | Hydrodeoxygenation (HDO) | Catalytic Descriptor | OH* binding strength on metal surfaces rsc.org |

Catalytic Applications and Transformations Induced by this compound as a Reagent

The bifunctional nature of this compound makes it a candidate for applications in catalysis, both as a ligand and as a reagent that induces transformations.

As a Ligand: The hydrazinyl and phenolic oxygen moieties can act as a bidentate ligand, coordinating with transition metal centers. Such metal complexes can exhibit catalytic activity. Schiff base ligands derived from similar structures are widely used in designing catalysts for various reactions. mdpi.com By coordinating to a metal, this compound could be used to tune the steric and electronic properties of the catalyst, potentially influencing the selectivity and activity in reactions such as oxidation, reduction, or cross-coupling. For instance, copper- and iron-based complexes are known to be effective catalysts for phenol hydroxylation. mdpi.com

As a Reagent: The hydrazinyl group can be used to generate reactive intermediates. Aryl hydrazines are precursors to aryl radicals or aryldiazonium salts under specific oxidative or acidic conditions. acs.org These intermediates can then be used to arylate other substrates. For example, aryl radicals generated from aryl hydrazines have been used for the arylation of 1,4-naphthoquinones. acs.org In this context, this compound could serve as a source of the 4-(3-hydroxybutyl)phenyl radical for C-C bond formation. Furthermore, the phenolic part of the molecule can undergo oxidative transformations that produce toxic dicarbonyls like enedials and oxoenals, a reaction induced by hydroxyl radicals. nih.gov While often undesirable in water treatment, such transformations could potentially be harnessed in controlled synthetic applications.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 3 Hydrazinylbutyl Phenol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Through one- and two-dimensional experiments, it is possible to map out the precise connectivity of atoms within 4-(3-Hydrazinylbutyl)phenol.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. uobasrah.edu.iq

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons of the butyl chain, the labile phenolic hydroxyl proton, and the hydrazinyl protons. The aromatic protons typically appear in the downfield region (around 6.5-7.5 ppm) and exhibit a characteristic splitting pattern (an AA'BB' system) due to the para-substitution on the benzene (B151609) ring. libretexts.org The protons of the butyl chain would appear more upfield, with their chemical shifts influenced by their proximity to the phenyl ring and the hydrazinyl group. The labile protons of the -OH and -NHNH₂ groups can appear over a wide chemical shift range and may be broad; their presence can be confirmed by D₂O exchange experiments. libretexts.org

¹³C NMR Spectroscopy: A standard ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. youtube.com For this compound, distinct signals are expected for the four unique carbons of the para-substituted phenyl ring and the four carbons of the butyl chain. The chemical shifts are influenced by the electronegativity of attached atoms (oxygen and nitrogen) and the aromatic system. youtube.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic -OH | 4.0 - 8.0 (broad singlet) | - |

| Hydrazinyl -NH, -NH₂ | 3.0 - 5.0 (broad signals) | - |

| Aromatic C-H (ortho to OH) | 6.7 - 6.9 (doublet) | 115 - 117 |

| Aromatic C-H (ortho to butyl) | 7.0 - 7.2 (doublet) | 128 - 130 |

| Aromatic C (ipso-OH) | - | 150 - 155 |

| Aromatic C (ipso-butyl) | - | 135 - 140 |

| Butyl C1-H₂ (benzylic) | 2.5 - 2.7 | 34 - 36 |

| Butyl C2-H₂ | 1.5 - 1.7 | 28 - 30 |

| Butyl C3-H | 3.0 - 3.3 | 55 - 60 |

| Butyl C4-H₃ (methyl) | 1.1 - 1.3 | 15 - 20 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons in the butyl chain (e.g., C1-H₂ with C2-H₂, C2-H₂ with C3-H, and C3-H with C4-H₃), confirming the integrity of the aliphatic backbone. It would also show a correlation between the ortho and meta protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). libretexts.orglibretexts.org It allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, and often more easily assigned, proton signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over multiple bonds (typically two or three). libretexts.orgscience.gov This is a powerful tool for connecting different fragments of the molecule. Key HMBC correlations would be observed from the benzylic protons (C1-H₂) to the aromatic carbons (ipso- and ortho- carbons of the ring), definitively linking the butyl chain to the phenol (B47542) moiety. researchgate.netmdpi.com Correlations from the C3-H proton to the C1 and C2 carbons would further solidify the butyl chain structure.

Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Structural Information Confirmed |

| COSY | C1-H₂ | C2-H₂ | Connectivity of the butyl chain |

| C2-H₂ | C1-H₂, C3-H | Connectivity of the butyl chain | |

| Aromatic H (ortho to OH) | Aromatic H (ortho to butyl) | Proximity of aromatic protons | |

| HMQC/HSQC | C1-H₂ | C1 | Direct C-H bond assignment |

| C4-H₃ | C4 | Direct C-H bond assignment | |

| Aromatic H's | Respective Aromatic C's | Direct C-H bond assignments | |

| HMBC | C1-H₂ (benzylic) | Aromatic C (ipso-butyl), Aromatic C (ortho to butyl) | Butyl chain attachment to the phenyl ring |

| C4-H₃ (methyl) | C2, C3 | Butyl chain structure | |

| Aromatic H (ortho to butyl) | Aromatic C (ipso-butyl), Aromatic C (ipso-OH) | Phenyl ring substitution pattern |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Theoretical Interpretations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). nih.govresearchgate.netnih.gov

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, a broad absorption band is expected in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the phenol group and the N-H stretching vibrations of the hydrazine (B178648) moiety. globalresearchonline.net The aromatic C-H stretching appears just above 3000 cm⁻¹, while the aliphatic C-H stretching of the butyl group appears just below 3000 cm⁻¹. nih.gov Aromatic C=C stretching vibrations typically give rise to one or more bands in the 1450-1600 cm⁻¹ region. scialert.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman spectra, the aromatic ring vibrations are typically strong, providing a clear fingerprint for the substituted benzene ring.

Theoretical Interpretations: Quantum chemical calculations, often using Density Functional Theory (DFT), can be employed to compute the theoretical vibrational frequencies. nih.gov Comparing the calculated spectrum with the experimental FT-IR and Raman data aids in the precise assignment of complex vibrational modes. nih.gov

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Phenolic O-H | Stretching | 3200 - 3600 | Strong, Broad |

| Hydrazinyl N-H | Stretching | 3250 - 3450 | Medium, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Strong |

| Aliphatic C-H | Bending | 1370 - 1470 | Medium |

| C-O | Stretching | 1200 - 1260 | Strong |

| C-N | Stretching | 1020 - 1250 | Medium |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. libretexts.org

For this compound, electron impact (EI) ionization would produce a molecular ion (M⁺•) peak corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition from this peak with high accuracy.

The fragmentation of the molecular ion provides valuable structural information. whitman.edu Common fragmentation pathways for this molecule would likely include:

Alpha-cleavage: The bond between C3 and C4 of the butyl chain is susceptible to cleavage, as is the C-C bond adjacent to the nitrogen atom, which is a common pathway for amines and related compounds. libretexts.org

Benzylic cleavage: Cleavage of the C1-C2 bond is favorable due to the formation of a stable benzyl (B1604629) cation or radical.

Loss of small molecules: Fragmentation may involve the loss of small, stable neutral molecules like H₂NNH₂ or parts of the alkyl chain. whitman.edu The fragmentation of phenolic compounds can also involve complex rearrangements. nih.govnih.gov

Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure / Loss | Fragmentation Pathway |

| 180 | [C₁₀H₁₆N₂O]⁺• (Molecular Ion) | - |

| 165 | [M - CH₃]⁺ | Alpha-cleavage at C3-C4 |

| 107 | [HOC₆H₄CH₂]⁺ | Benzylic cleavage at C1-C2 |

| 91 | [C₄H₁₁N₂]⁺ | Cleavage of the bond between the phenyl ring and the butyl chain |

| 77 | [C₆H₅]⁺ | Loss of the butylhydrazinyl and hydroxyl groups |

Electronic Spectroscopy (UV-Vis) for Electronic Transition and Conjugation Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. ijsr.netajpaonline.com This technique is particularly useful for analyzing compounds with chromophores, such as the aromatic ring in this compound.

The phenol moiety itself is a chromophore that exhibits characteristic absorption bands in the UV region, typically around 270-280 nm, arising from π → π* electronic transitions within the benzene ring. researchgate.netdocbrown.info The presence of substituents on the ring can shift the position (λₘₐₓ) and intensity of these absorption bands. researchgate.net The alkylhydrazinyl group, being an electron-donating group, is expected to cause a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted phenol. researchgate.netresearchgate.net This is due to the interaction of the non-bonding electrons on the nitrogen and oxygen atoms with the π-system of the aromatic ring, which lowers the energy gap for the electronic transition.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov While obtaining a suitable single crystal of the parent compound can be challenging, a crystalline derivative could be analyzed. ubc.ca

This technique provides precise data on bond lengths, bond angles, and torsion angles within the molecule. redalyc.org Furthermore, it reveals the packing arrangement of molecules in the crystal lattice and details the nature of intermolecular interactions, such as hydrogen bonding. For this compound, X-ray crystallography would be invaluable for characterizing the hydrogen bonding network involving the phenolic -OH group and the hydrazinyl -NHNH₂ groups, which dictates the solid-state supramolecular architecture. nih.gov

Computational Chemistry and Theoretical Investigations of 4 3 Hydrazinylbutyl Phenol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern chemical research for their balance of accuracy and computational cost. nih.gov These methods are used to solve the electronic structure of a molecule, which in turn determines its geometry, energy, and chemical properties.

The first step in most quantum chemical studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy on the potential energy surface. For 4-(3-Hydrazinylbutyl)phenol, this would involve calculating bond lengths, bond angles, and dihedral angles for its ground state.

DFT methods, such as the B3LYP functional combined with a basis set like 6-311G, are commonly employed for the geometry optimization of phenolic compounds. nih.gov The optimization of this compound would reveal the preferred orientation of the flexible butylhydrazinyl side chain relative to the rigid phenol (B47542) ring. The resulting energetic information helps in identifying the most stable conformer(s) of the molecule.

Table 1: Representative Calculated Geometric Parameters for Phenolic and Hydrazine (B178648) Moieties This table presents typical bond lengths and angles for phenol and hydrazine, calculated using DFT, to illustrate the type of data obtained from geometry optimization. Actual values for this compound would be influenced by the full molecular structure.

| Parameter | Description | Typical Calculated Value (Å or °) | Reference Molecule |

|---|---|---|---|

| r(C-O) | Phenolic C-O bond length | 1.365 | Phenol |

| r(O-H) | Phenolic O-H bond length | 0.963 | Phenol |

| ∠(C-O-H) | Phenolic C-O-H bond angle | 108.9 | Phenol |

| r(N-N) | Hydrazine N-N bond length | 1.450 | Hydrazine |

| r(N-H) | Hydrazine N-H bond length | 1.021 | Hydrazine |

| ∠(H-N-H) | Hydrazine H-N-H bond angle | 106.7 | Hydrazine |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, FMO analysis would identify the regions of the molecule most likely to participate in electrophilic or nucleophilic attacks. The electron-donating nature of the alkyl and hydroxyl groups on the phenol ring is expected to raise the HOMO energy, making it a potential site for oxidation. Calculations on similar phenolic compounds show how different substituents affect these orbital energies.

Table 2: Illustrative Frontier Molecular Orbital Energies for Phenol and Related Compounds Data calculated using DFT (B3LYP method) to show the effect of substitution on electronic properties. All values are in electron volts (eV).

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Phenol | -6.25 | -0.45 | 5.80 |

| 2-Aminophenol | -5.69 | -0.48 | 5.21 |

| 2-Chlorophenol | -6.42 | -0.89 | 5.53 |

| 2-Nitrophenol | -6.85 | -2.21 | 4.64 |

Source: Based on data from studies on substituted phenols. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound, typically in a solvent like water, would provide a detailed picture of its dynamic behavior.

This technique would be invaluable for exploring the conformational landscape of the flexible butylhydrazinyl side chain. The simulation would reveal which rotational states (rotamers) are most stable and how quickly the molecule transitions between them. Furthermore, MD simulations can precisely map intermolecular interactions. nih.gov For this compound in an aqueous solution, this includes analyzing the hydrogen bond network formed between the molecule's hydroxyl and hydrazinyl groups and the surrounding water molecules. ias.ac.in This analysis helps in understanding its solubility and how it interacts with biological macromolecules.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is widely used to predict spectroscopic data, which can be crucial for identifying and characterizing a compound. nlss.org.in Methods based on DFT can calculate vibrational frequencies (related to IR spectra) and nuclear magnetic shieldings (related to NMR spectra) with a useful degree of accuracy.

By performing a frequency calculation on the optimized geometry of this compound, one can predict its infrared spectrum. nih.gov The calculated vibrational modes can be assigned to specific molecular motions, such as O-H stretching of the phenol group, N-H stretching of the hydrazine moiety, and aromatic C-H bending.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. acs.orgnih.gov These predictions are powerful tools for confirming a molecular structure by comparing the theoretical spectrum with experimental data. acs.org For novel or uncharacterized molecules like this compound, predicted spectra can guide experimental analysis.

Structure-Activity Relationship (SAR) Modeling based on Theoretical Descriptors

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are used to correlate a molecule's chemical structure with its biological activity or a physical property. ijsmr.in These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. imist.ma

For this compound, a QSAR study would involve calculating a variety of theoretical descriptors. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices). imist.ma For phenolic compounds, descriptors like the O-H bond dissociation enthalpy (BDE) are often calculated to predict antioxidant activity. These descriptors would then be used to build a mathematical model that predicts a specific activity, such as radical scavenging or enzyme inhibition, by comparing this compound to a series of related molecules with known activities. researchgate.net

Table 3: Common Theoretical Descriptors Used in QSAR Studies of Phenolic Compounds

| Descriptor Class | Example Descriptor | Property Predicted |

|---|---|---|

| Electronic | HOMO Energy (EHOMO) | Susceptibility to oxidation, antiradical activity |

| Electronic | Ionization Potential (IP) | Antioxidant capacity (electron-transfer mechanism) |

| Thermodynamic | Bond Dissociation Enthalpy (BDE) | Antioxidant capacity (hydrogen atom transfer) |

| Topological | Polar Surface Area (PSA) | Bioavailability, membrane permeability |

| Electronic | Dipole Moment | Solubility, binding interactions |

Source: Based on descriptors used in QSAR studies of phenolic antioxidants. researchgate.netimist.ma

Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical methods are essential for mapping the detailed mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a potential energy surface for a reaction. This surface reveals the most energetically favorable pathway and the activation energy required for the reaction to proceed.

For this compound, this approach could be used to study its potential metabolic pathways or its reactions with reactive oxygen species like the hydroxyl radical (•OH). researchgate.net Theoretical studies on the reaction of phenol with •OH have shown that the reaction can proceed via different pathways, including hydrogen abstraction from the hydroxyl group or radical addition to the aromatic ring. researchgate.net DFT calculations can determine the transition state structures and activation barriers for each possible pathway, thereby predicting the most likely reaction products, such as catechol or hydroquinone (B1673460) in the case of simple phenol oxidation. researchgate.net This type of analysis provides critical insights into the compound's stability and degradation mechanisms. chemrxiv.orgchemrxiv.org

Emerging Applications and Functionalization Strategies of 4 3 Hydrazinylbutyl Phenol in Advanced Materials

Incorporation into Polymeric Architectures and Hybrid Materials

The integration of 4-(3-Hydrazinylbutyl)phenol into polymeric architectures and hybrid materials offers a pathway to novel materials with enhanced functionalities. The phenolic and hydrazinyl moieties provide reactive sites for polymerization and grafting, allowing for its incorporation into a wide range of polymer backbones.

Polymeric Architectures:

The phenolic hydroxyl group of this compound can participate in various polymerization reactions. For instance, it can be used in the synthesis of phenolic resins, where it can react with aldehydes like formaldehyde to form cross-linked networks. google.com These resins are known for their high thermal stability, chemical resistance, and flame-retardant properties. The incorporation of the butylhydrazinyl side chain would introduce additional functionality into the phenolic resin, potentially improving its flexibility and providing sites for further post-polymerization modification.

Furthermore, the phenolic group can be derivatized to create vinyl monomers, which can then be polymerized through free-radical or controlled radical polymerization techniques to yield well-defined polymers. mdpi.comgoogle.com For example, the hydroxyl group could be acylated with acryloyl chloride to produce a polymerizable monomer. The resulting polymer would have pendant hydrazinyl groups, which could be utilized for a variety of applications, including bioconjugation or the development of active packaging materials. nih.govresearchgate.net

Hybrid Materials:

Hybrid organic-inorganic materials combine the properties of both organic polymers and inorganic components, often resulting in synergistic effects. nih.gov this compound can be a key component in the synthesis of such materials. The phenolic hydroxyl group can form strong interactions, including hydrogen bonds and covalent bonds (e.g., through sol-gel processes with metal alkoxides), with inorganic precursors. researchgate.net The hydrazinyl group, on the other hand, can chelate with metal ions, providing a means to incorporate metal nanoparticles or create metal-organic frameworks (MOFs). researchgate.net The resulting hybrid materials could find applications in catalysis, sensing, and separation technologies.

| Material Type | Potential Synthesis Route | Key Features from this compound | Potential Applications |

| Phenolic Resins | Polycondensation with aldehydes | Increased flexibility, sites for post-functionalization | High-performance composites, adhesives |

| Vinyl Polymers | Derivatization to vinyl monomer followed by polymerization | Pendant reactive hydrazinyl groups | Bioconjugation, active packaging |

| Organic-Inorganic Hybrids | Sol-gel process with metal alkoxides, chelation of metal ions | Strong interfacial bonding, metal nanoparticle incorporation | Catalysis, sensing, separation |

Role as a Cross-linking Agent or Monomer in Polymer Science

The bifunctional nature of this compound makes it a promising candidate for use as both a cross-linking agent and a monomer in polymer science.

As a Cross-linking Agent:

Cross-linking is a critical process in polymer chemistry that enhances the mechanical properties, thermal stability, and chemical resistance of polymers by forming a three-dimensional network. The hydrazinyl group of this compound is highly reactive towards carbonyl groups (aldehydes and ketones), forming stable hydrazone linkages. This reactivity can be exploited to cross-link polymers containing pendant aldehyde or ketone functionalities. google.com Similarly, the phenolic hydroxyl group can participate in cross-linking reactions, for instance, with isocyanates to form polyurethanes or with epoxides to cure epoxy resins. paint.orgresearchgate.net The choice of cross-linking chemistry allows for the tuning of the final properties of the material. mdpi.com

As a Monomer:

As a monomer, this compound can be used to synthesize a variety of polymers. Its phenolic nature allows it to be used in the production of phenolic polymers through reactions with aralkylating agents. google.com Furthermore, as previously mentioned, it can be transformed into a vinyl phenol (B47542) derivative for polymerization. google.com The presence of both the phenolic and hydrazinyl groups in the monomer unit imparts unique properties to the resulting polymer. For example, a polymer derived from a vinylated this compound would possess both antioxidant properties from the phenolic group and reactive sites from the hydrazinyl group. nih.govresearchgate.net

| Role | Reactive Group(s) | Reacts With | Resulting Linkage/Structure |

| Cross-linking Agent | Hydrazinyl (-NHNH2) | Aldehydes, Ketones | Hydrazone |

| Phenolic Hydroxyl (-OH) | Isocyanates, Epoxides | Urethane, Ether | |

| Monomer | Phenolic Ring | Aralkylating agents, Aldehydes | Aralkylated phenolic polymer, Phenolic resin |

| Derivatized Vinyl Group | Other vinyl monomers | Carbon-carbon backbone with pendant functional groups |

Development of Functional Coatings and Surface Modifications

The ability of this compound to adhere to various substrates and its reactive functional groups make it an excellent candidate for the development of functional coatings and surface modifications.

The phenolic hydroxyl group is known to form strong hydrogen bonds and interact favorably with metal oxide surfaces, promoting adhesion. paint.org This makes this compound a potential component in primer formulations for coatings. Once applied, the hydrazinyl group is exposed on the surface and can be used to covalently attach other functional molecules. For instance, it can react with aldehydes or ketones on other polymer chains or small molecules to create a functionalized surface. researchgate.net

Functional coatings derived from this compound could exhibit a range of properties. The phenolic moiety can impart antioxidant and anticorrosive properties to the coating. The hydrazinyl group can be used to immobilize biomolecules, such as enzymes or antibodies, for the development of biosensors or antimicrobial surfaces. Furthermore, the ability of the hydrazinyl group to react with various chromophores could be utilized to create surfaces with specific optical properties.

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-ordered, functional structures. The hydrogen bonding capabilities of both the phenolic hydroxyl and the hydrazinyl groups of this compound make it an interesting building block for supramolecular assembly.

The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of various supramolecular synthons. mdpi.com Similarly, the hydrazinyl group can participate in multiple hydrogen bonding interactions. These interactions can drive the self-assembly of this compound into well-defined structures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. researchgate.net

The self-assembly process can be influenced by factors such as solvent, temperature, and the presence of other molecules that can co-crystallize with this compound. mdpi.com By carefully controlling these parameters, it may be possible to create novel supramolecular materials with applications in areas such as molecular recognition, host-guest chemistry, and the development of porous organic frameworks.

Design of Responsive Materials Utilizing this compound Derived Scaffolds

Stimuli-responsive materials, also known as "smart" materials, can undergo significant changes in their properties in response to external stimuli such as pH, temperature, light, or redox potential. mdpi.comnih.govrsc.org The chemical structure of this compound offers several avenues for the design of such responsive materials.

pH-Responsive Materials: The hydrazinyl group is basic and can be protonated at low pH. This change in charge can be used to trigger a response in a material. For example, a hydrogel cross-linked with this compound could swell or shrink in response to changes in pH due to electrostatic repulsion between the protonated hydrazinyl groups. nih.gov

Redox-Responsive Materials: The phenolic hydroxyl group can be oxidized to a quinone, and this redox process can be reversible. This property could be utilized to create redox-responsive materials. For instance, a polymer containing this compound units could be designed to release a drug upon oxidation. rsc.org

Thermo-Responsive Materials: While not inherently thermo-responsive, this compound can be incorporated into thermo-responsive polymer scaffolds, such as those based on poly(N-isopropylacrylamide) (PNIPAM), to impart additional functionality. mdpi.com The presence of the phenolic and hydrazinyl groups could influence the lower critical solution temperature (LCST) of the polymer and provide sites for further modification. mdpi.com

| Stimulus | Responsive Moiety | Mechanism of Response | Potential Application |

| pH | Hydrazinyl group | Protonation/deprotonation leading to changes in charge and solubility | pH-triggered drug delivery, sensors |

| Redox | Phenolic hydroxyl group | Oxidation to quinone, altering electronic properties and reactivity | Redox-controlled release systems, biosensors |

| Temperature | Incorporation into thermo-responsive polymers | Modulation of LCST, introduction of functional sites | Smart hydrogels, injectable drug delivery systems |

Role of 4 3 Hydrazinylbutyl Phenol in Bio Inspired and Analytical Systems Mechanistic/theoretical Focus

Chemo-sensing and Biosensing Principles Employing 4-(3-Hydrazinylbutyl)phenol Derivatives

Derivatives of this compound hold promise as versatile platforms for the development of chemosensors and biosensors. The fundamental principle behind their sensing capabilities lies in the specific and detectable interactions between the molecule and the target analyte.

Key Sensing Mechanisms:

Hydrazone Formation: The hydrazinyl group can selectively react with aldehydes and ketones to form hydrazones. This reaction can be coupled with a signaling mechanism, such as a change in fluorescence or color, to detect the presence of these carbonyl compounds. This is particularly relevant for sensing biologically important aldehydes and ketones.

Coordination with Metal Ions: Both the phenolic oxygen and the nitrogen atoms of the hydrazinyl group can act as coordination sites for metal ions. The binding of a specific metal ion can lead to a measurable change in the spectroscopic or electrochemical properties of the molecule.

Redox Activity: The hydrazinyl moiety can undergo oxidation, which can be exploited for the development of electrochemical sensors. The presence of an analyte that modulates the redox potential of the hydrazinyl group can be detected.

Table 1: Potential Sensing Applications of this compound Derivatives

| Analyte Type | Sensing Principle | Potential Signaling Mechanism |

| Aldehydes/Ketones | Hydrazone formation | Fluorescence turn-on/turn-off, colorimetric change |

| Metal Ions | Coordination | Changes in UV-Vis absorption or fluorescence emission |

| Redox-active species | Modulation of hydrazinyl group oxidation | Amperometric or voltammetric signal change |

Ligand Design and Coordination Chemistry with Metal Ions for Specific Applications

The design of ligands based on the this compound scaffold allows for the creation of metal complexes with tailored properties for specific applications. The denticity of the ligand can be modulated by involving the phenolic oxygen and one or both nitrogen atoms of the hydrazinyl group in coordination.

Design Considerations:

Bidentate (N,O) Coordination: The ligand can coordinate to a metal ion through the phenolic oxygen and one of the hydrazinyl nitrogens, forming a stable chelate ring.

Tridentate (N,N,O) Coordination: If the hydrazinyl group is further functionalized, for example, by forming a hydrazone, the resulting ligand can act as a tridentate ligand, coordinating through the phenolic oxygen, the imine nitrogen, and the terminal nitrogen of the original hydrazinyl group.

The choice of the metal ion is crucial for the properties of the resulting complex. For instance, coordination with paramagnetic metal ions can lead to fluorescence quenching, while complexation with certain d-block metals can result in catalytically active species.

Interaction with Biomolecules: Mechanistic Insights and Binding Modes

The structural motifs within this compound suggest potential interactions with various biomolecules, which can be explored through computational modeling and experimental studies with analogous compounds.

Enzyme Active Site Modeling: The phenol (B47542) group can mimic the side chain of tyrosine, allowing it to potentially interact with the active sites of enzymes that recognize this amino acid. The hydrazinyl group can form hydrogen bonds or act as a nucleophile, potentially interacting with enzymatic residues or cofactors.

Receptor Binding Mechanisms: The combination of a hydrophobic phenyl ring and a polar, hydrogen-bonding hydrazinylbutyl chain allows for a range of potential interactions with biological receptors, including hydrogen bonding, van der Waals forces, and π-stacking.

Molecular docking simulations can provide valuable insights into the preferred binding modes and affinities of this compound derivatives with specific protein targets.

Development of Fluorescent Probes and Imaging Agents Based on the Hydrazinylphenol Scaffold

The hydrazinylphenol scaffold can be a core component in the design of fluorescent probes and imaging agents. The intrinsic fluorescence of the phenol ring can be modulated by chemical modifications and interactions with the environment or specific analytes.

Strategies for Probe Development:

Intramolecular Charge Transfer (ICT): By attaching an electron-donating group (the phenol) and an electron-accepting group to a conjugated system, ICT-based fluorescent probes can be designed. The binding of an analyte can alter the efficiency of ICT, leading to a change in fluorescence.

Photoinduced Electron Transfer (PET): A fluorophore can be linked to a receptor unit (e.g., the hydrazinyl group) via a short spacer. In the "off" state, PET from the receptor to the fluorophore quenches the fluorescence. Upon binding of an analyte to the receptor, PET is inhibited, and fluorescence is turned "on".

Reaction-Based Probes: The reaction of the hydrazinyl group with a target molecule (e.g., an aldehyde) can lead to the formation of a new, highly fluorescent product, enabling the detection and imaging of the target.

Theoretical Frameworks for Designing Biological Activity without Clinical Data

In the absence of clinical data, theoretical and computational approaches are invaluable for predicting the potential biological activity of compounds like this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed based on a set of known active and inactive compounds with similar structural features. These models use molecular descriptors (e.g., physicochemical properties, topological indices) to predict the biological activity of new compounds.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. The docking score can be used to estimate the binding affinity and guide the design of more potent analogs.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to screen virtual libraries of compounds to identify potential new active molecules based on the this compound scaffold.

Table 2: Theoretical Approaches for Activity Prediction

| Theoretical Method | Principle | Application for this compound |

| QSAR | Correlates molecular structure with biological activity | Predict potential toxicity or therapeutic activity |

| Molecular Docking | Simulates the binding of a ligand to a receptor | Identify potential protein targets and predict binding affinity |

| Pharmacophore Modeling | Defines essential features for biological activity | Guide the design of new derivatives with improved activity |

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing 4-(3-Hydrazinylbutyl)phenol, and how can reaction selectivity be optimized?

- Methodological Answer : Synthesis typically involves electrophilic substitution or hydrazine coupling. For example, phenolic substrates can undergo alkylation with 3-hydrazinylbutyl groups under controlled conditions. To enhance selectivity:

- Use catalysts like iron-chromium mixed oxides to direct methylation/alkylation .

- Optimize reaction temperature (e.g., 45–48°C) to minimize side reactions such as over-oxidation .

- Employ protecting groups for the hydrazine moiety to prevent undesired nucleophilic attacks .

Q. How should researchers characterize the physical and chemical properties of this compound?

- Methodological Answer : Key steps include:

- Melting/Boiling Points : Differential scanning calorimetry (DSC) or capillary methods (expected range: 45–48°C for melting, ~203°C for boiling) .

- Solubility : Test in polar (water, ethanol) and non-polar solvents (hexane) to assess hydrophilicity .

- Spectroscopic Analysis : Use FT-IR for hydrazine N–H stretches (~3300 cm⁻¹) and NMR (¹H/¹³C) to confirm substitution patterns .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

- Methodological Answer :

- Avoid acidic conditions to prevent decomposition into toxic gases (e.g., NH₃) .

- Store under inert atmospheres (N₂/Ar) to limit oxidation of the hydrazine group .

- Monitor pH (neutral to slightly basic) to maintain stability .

Advanced Research Questions

Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) .

- Refinement : Employ SHELX software (e.g., SHELXL-97) for structure solution. Constrain hydrogen atoms geometrically and refine anisotropic displacement parameters for non-H atoms .

- Validation : Check for hydrogen-bonding networks (e.g., O–H⋯N interactions) using PLATON to ensure structural integrity .

Q. What kinetic mechanisms govern the reaction of this compound with hydroxyl radicals (·OH) in aqueous media?

- Methodological Answer :

- Pulse Radiolysis : Quantify rate constants (k) under controlled pH and temperature. Compare with analogous phenols (k ≈ 10⁹–10¹⁰ M⁻¹s⁻¹ for ·OH reactions) .

- Mechanistic Insight : The hydrazine group may act as a radical scavenger, forming stable intermediates (e.g., hydrazyl radicals) .

Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound in solid-state structures?

- Methodological Answer :

- Graph Set Analysis : Map hydrogen bonds (e.g., N–H⋯O, O–H⋯N) using Etter’s formalism to identify motifs (e.g., chains, rings) .

- Thermodynamic Stability : Calculate interaction energies via DFT to compare with experimental lattice energies .

Q. What analytical techniques are suitable for resolving conflicting data on the oxidation products of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.